tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate
Overview
Description
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is a chemical compound with the molecular formula C13H17ClN2O4 and a molecular weight of 300.74 g/mol . This compound is part of a class of halogenated heterocycles and is used in various scientific research applications .
Preparation Methods
The synthesis of tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate involves several steps. One common synthetic route includes the reaction of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
- tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity, biological activity, and applications .
Biological Activity
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group , a chloro-substituted pyridine derivative , and a carbamate functional group . The presence of these groups enhances its lipophilicity and steric hindrance, which are critical for its biological interactions. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H17ClN2O4 |
Molecular Weight | 300.74 g/mol |
CAS Number | 1346447-18-4 |
Melting Point | Not specified |
Solubility | Moderate |
The biological activity of this compound is likely influenced by its structural components. Compounds with similar motifs have been studied for various pharmacological properties, including:
- Antimicrobial Activity : Similar carbamate derivatives have shown promising antibacterial and antifungal activities. For instance, studies have indicated that modifications in the carbamate structure can lead to enhanced antimicrobial efficacy .
- Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Research has demonstrated that compounds targeting dopaminergic pathways exhibit neuroprotective effects in models of Parkinson's disease .
Case Studies and Research Findings
- Antimicrobial Studies : A study on related carbamate derivatives revealed that certain modifications resulted in increased antibacterial activity against various strains. The structure-activity relationship (SAR) indicates that the presence of specific functional groups can enhance efficacy against pathogens .
- Neuropharmacological Research : Compounds similar to this compound have been evaluated for their effects on D2 and D3 dopamine receptors. These studies highlighted the importance of receptor selectivity in developing effective treatments for disorders such as Parkinson's disease .
- In Vivo Studies : In animal models, compounds with similar structures demonstrated significant improvements in behavioral symptoms associated with neurodegeneration. The neuroprotective effects were attributed to receptor activation and modulation of neuroinflammatory pathways .
Potential Applications
Given its unique structural attributes and promising biological activity, this compound may have several applications:
- Development of antimicrobial agents targeting resistant strains.
- Exploration as a neuroprotective agent in neurodegenerative diseases.
- Use as a pharmaceutical intermediate in synthesizing more complex therapeutic molecules.
Properties
IUPAC Name |
tert-butyl N-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(17)16-6-8-9(14)7-15-11-10(8)18-4-5-19-11/h7H,4-6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAIPVZWCABVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C(=NC=C1Cl)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111113 | |
Record name | Carbamic acid, N-[(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-18-4 | |
Record name | Carbamic acid, N-[(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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